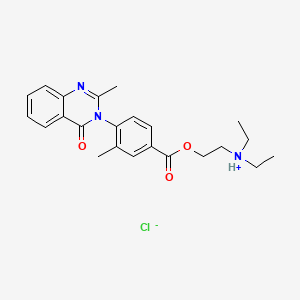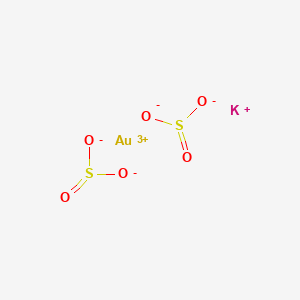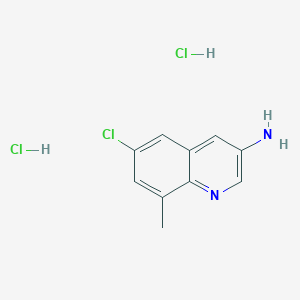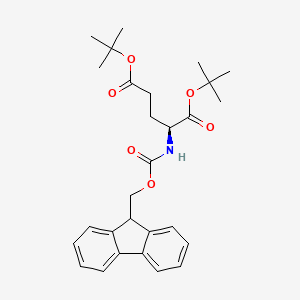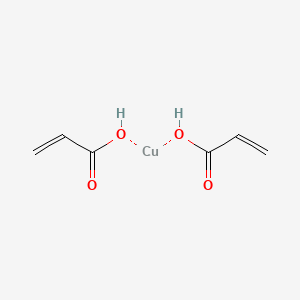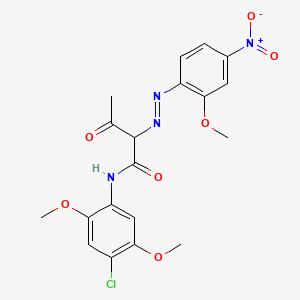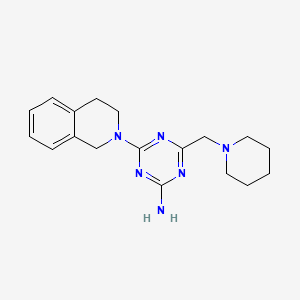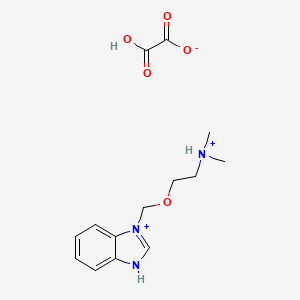
(R)-2-Tert-butoxycarbonylamino-succinic acid bis(diethyl ester)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Tert-butoxycarbonylamino-succinic acid bis(diethyl ester) is a compound that belongs to the class of esters. Esters are widely used in organic chemistry due to their reactivity and versatility. This particular compound is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Tert-butoxycarbonylamino-succinic acid bis(diethyl ester) typically involves the esterification of ®-2-Tert-butoxycarbonylamino-succinic acid with ethanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow reactors also enhances the safety and efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Tert-butoxycarbonylamino-succinic acid bis(diethyl ester) undergoes several types of chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used as a reducing agent.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the ester groups.
Major Products Formed
Hydrolysis: Yields ®-2-Tert-butoxycarbonylamino-succinic acid and ethanol.
Reduction: Produces the corresponding alcohols.
Substitution: Results in the formation of new esters or amides, depending on the nucleophile used.
Applications De Recherche Scientifique
®-2-Tert-butoxycarbonylamino-succinic acid bis(diethyl ester) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving esters.
Medicine: Serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of ®-2-Tert-butoxycarbonylamino-succinic acid bis(diethyl ester) involves the hydrolysis of the ester bonds to release the active carboxylic acid and alcohol. The carboxylic acid can then participate in various biochemical pathways, while the alcohol can be further metabolized or used as a solvent.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simple ester used as a solvent in various applications.
Methyl butyrate: Another ester with a fruity odor, used in flavorings and fragrances.
Isopropyl butyrate: Used in the production of perfumes and as a solvent.
Uniqueness
®-2-Tert-butoxycarbonylamino-succinic acid bis(diethyl ester) is unique due to its specific structure, which includes both tert-butoxycarbonyl and diethyl ester groups. This combination of functional groups makes it particularly useful as an intermediate in the synthesis of more complex molecules.
Propriétés
Formule moléculaire |
C13H23NO6 |
|---|---|
Poids moléculaire |
289.32 g/mol |
Nom IUPAC |
diethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate |
InChI |
InChI=1S/C13H23NO6/c1-6-18-10(15)8-9(11(16)19-7-2)14-12(17)20-13(3,4)5/h9H,6-8H2,1-5H3,(H,14,17)/t9-/m1/s1 |
Clé InChI |
ZKLVICYBRXLQIO-SECBINFHSA-N |
SMILES isomérique |
CCOC(=O)C[C@H](C(=O)OCC)NC(=O)OC(C)(C)C |
SMILES canonique |
CCOC(=O)CC(C(=O)OCC)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




